
(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene is a fluorinated organic compound characterized by the presence of a heptafluorobut-1-en-1-yl group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene typically involves the reaction of heptafluorobut-1-ene with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene involves its interaction with molecular targets through various pathways. The high electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. This can result in altered chemical and biological activities, making it a valuable compound for studying fluorine’s effects on molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar fluorine content but different functional groups.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A methacrylate ester with a heptafluorobutyl group.
Uniqueness
(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)benzene is unique due to its combination of a fluorinated alkene group and a benzene ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated compounds.
Properties
CAS No. |
783372-47-4 |
|---|---|
Molecular Formula |
C10H5F7 |
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1,2,3,3,4,4,4-heptafluorobut-1-enylbenzene |
InChI |
InChI=1S/C10H5F7/c11-7(6-4-2-1-3-5-6)8(12)9(13,14)10(15,16)17/h1-5H |
InChI Key |
GQCXEXSJMNLNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(C(F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


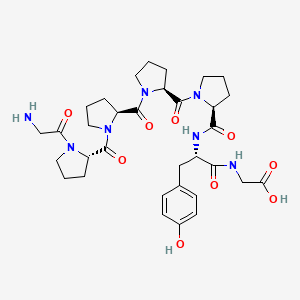
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
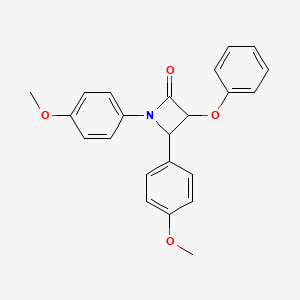
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
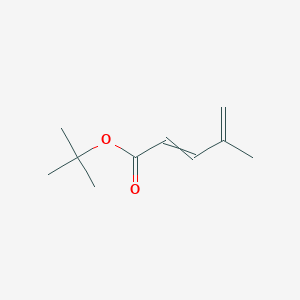
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
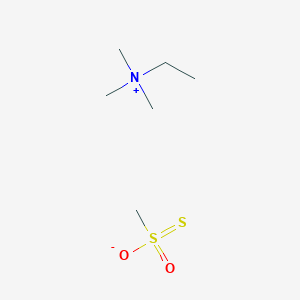
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
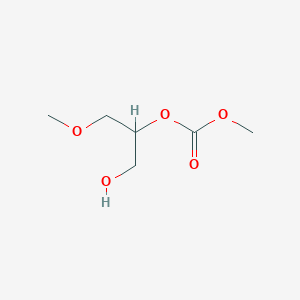
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
